3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
Description
“3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one” is a heterocyclic compound featuring a quinazolinone core fused with a piperidine moiety. The quinazolinone scaffold (3,4-dihydroquinazolin-4-one) is substituted at the 3-position with a [1-(butan-2-yl)piperidin-4-yl]methyl group and at the 7-position with a fluorine atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched butan-2-yl group and enhanced electronic effects from the fluorine substituent.
Properties
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-3-13(2)21-8-6-14(7-9-21)11-22-12-20-17-10-15(19)4-5-16(17)18(22)23/h4-5,10,12-14H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQVRRMIHRFWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Butan-2-yl Group: This step involves the alkylation of the piperidine ring with a butan-2-yl halide under basic conditions.
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or piperidine derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Compound BE93314
- Name : 3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
- Key Differences: 7-Position Substituent: Methoxy (-OCH₃) instead of fluorine (-F). Piperidine Substituent: A 5-cyclopropyl-1,3,4-thiadiazol-2-yl group replaces the butan-2-yl group. The thiadiazole ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance target binding affinity but increase metabolic instability .
- Molecular Weight : 397.49 g/mol (C₂₀H₂₃N₅O₂S) .
Compound from
- Name : 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one (trifluoroacetic acid salt)
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Functional Implications
- Fluorine vs. Methoxy : The 7-fluoro group in the target compound may improve bioavailability due to its small size and electronegativity, favoring passive diffusion across membranes. In contrast, the methoxy group in BE93314 could enhance solubility but reduce CNS penetration .
- Piperidine Modifications : The butan-2-yl group in the target compound likely increases lipophilicity and metabolic stability compared to BE93314’s thiadiazole ring, which may confer reactivity toward cytochrome P450 enzymes .
Biological Activity
The compound 3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{22}FN_{3}O
- Molecular Weight : 293.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Fluorine Substitution | Positioned at the 7th carbon of the quinazoline ring |
| Piperidine Ring | Contributes to the compound's interaction with biological targets |
| Dihydroquinazoline Core | Provides a scaffold for various biological activities |
The biological activity of This compound is primarily attributed to its interactions with various receptors and enzymes in the body.
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in modulating mood and behavior.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates several key pharmacological effects:
- Analgesic Activity : The compound exhibits pain-relieving properties, which could be beneficial in treating chronic pain conditions.
- Antidepressant-like Effects : Evidence from animal models suggests potential antidepressant activity, likely due to its interaction with serotonin pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter release and receptor activity. For instance:
| Study Type | Findings |
|---|---|
| Receptor Binding Assay | High affinity for serotonin receptors (IC50 values in low micromolar range) |
| Enzyme Activity Assay | Significant inhibition of monoamine oxidase (MAO) activity |
In Vivo Studies
In vivo studies using rodent models have provided insights into the therapeutic potential of the compound:
| Study Design | Results |
|---|---|
| Pain Model | Reduced pain response in formalin test |
| Depression Model | Decreased immobility time in forced swim test |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the analgesic properties of related quinazolinone derivatives. The findings suggested that modifications at the piperidine moiety could enhance efficacy.
- Case Study 2 : Research conducted at a pharmacology lab reported that compounds similar to This compound exhibited significant antidepressant effects in chronic stress models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
